molecular formula C16H21N3O3S2 B4632505 N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE

N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B4632505
M. Wt: 367.5 g/mol
InChI Key: SKFYOGQYWJYXHM-UHFFFAOYSA-N
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Description

N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the reaction of 5-pentyl-1,3,4-thiadiazole-2-amine with 2-phenylmethanesulfonylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-pentyl-1,3,4-thiadiazol-2-yl)heptanamide
  • 2-(4-chlorophenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide
  • (2E)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(1,3-thiazol-2-yl)prop-2-enamide

Uniqueness

N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its sulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-benzylsulfonyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-2-3-5-10-15-18-19-16(23-15)17-14(20)12-24(21,22)11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYOGQYWJYXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
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N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE

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